molecular formula C13H10FNO B1392257 5-(4-Fluorobenzoyl)-2-methylpyridine CAS No. 1187168-08-6

5-(4-Fluorobenzoyl)-2-methylpyridine

Cat. No.: B1392257
CAS No.: 1187168-08-6
M. Wt: 215.22 g/mol
InChI Key: PYMGCLMNBUCGOI-UHFFFAOYSA-N
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Description

5-(4-Fluorobenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It features a fluorobenzoyl group attached to the 5-position of a 2-methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorobenzoyl)-2-methylpyridine typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of 2-methylpyridine with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-(4-Fluorobenzoyl)-2-carboxypyridine.

    Reduction: 5-(4-Fluorobenzoyl)-2-methylpyridin-1-ol.

    Substitution: 5-(4-Substituted benzoyl)-2-methylpyridine derivatives.

Scientific Research Applications

5-(4-Fluorobenzoyl)-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Fluorobenzoyl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity through interactions such as hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorobenzoyl)-2-methylpyridine is unique due to the combination of its fluorobenzoyl and pyridine moieties, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

(4-fluorophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-2-3-11(8-15-9)13(16)10-4-6-12(14)7-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMGCLMNBUCGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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